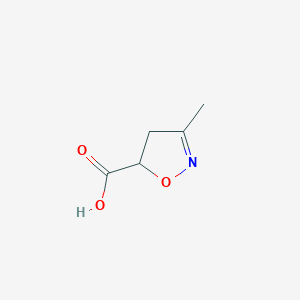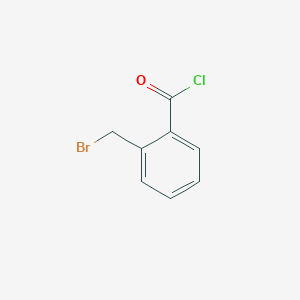
2-Bromomethylbenzoyl chloride
Übersicht
Beschreibung
2-Bromomethylbenzoyl chloride is a chemical compound with the molecular formula C8H6BrClO . It has a molecular weight of 233.49 g/mol . This compound is widely used in various fields of research and industry.
Synthesis Analysis
The synthesis of 2-Bromomethylbenzoyl chloride involves several steps. One method involves the use of dichlorosulfoxide under different conditions such as heating, reflux, and inert atmosphere . Another method involves the use of oxalyl dichloride in dichloromethane and N,N-dimethyl-formamide at 20℃ .Molecular Structure Analysis
The molecular structure of 2-Bromomethylbenzoyl chloride consists of a benzene ring with a bromomethyl group and a chloride group attached to it . The exact structure can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen
Amination Reactions
2-Bromomethylbenzoyl chloride is utilized in amination reactions involving aryl chlorides, bromides, and iodides with various nitrogen-containing substrates. This process, mediated by palladium/imidazolium salt systems, is efficient in synthesizing benzophenone imines, which can be converted to primary amines (Grasa, Viciu, Huang, & Nolan, 2001).
Synthesis of Nitrogen Heterocycles
2-Bromobenzoic acids, akin to 2-Bromomethylbenzoyl chloride, are used as building blocks in synthesizing various nitrogen heterocycles. Techniques like aryl radical cyclizations and spirocyclizations are employed to produce complex nitrogen-containing compounds (Zhang & Pugh, 2003).
Nickel(II) Selective Potentiometric Sensor
In the field of analytical chemistry, derivatives of 2-Bromomethylbenzoyl chloride are explored for creating sensors. For instance, a potentiometric sensor selective to Ni2+ ions has been developed using certain derivatives in a poly(vinyl chloride) matrix (Gupta, Prasad, Kumar, & Mangla, 2000).
Palladium-Catalyzed Cross-Coupling
Compounds related to 2-Bromomethylbenzoyl chloride are used in palladium-catalyzed cross-coupling reactions. These reactions are significant in creating sterically hindered compounds, which have broad applications in organic synthesis and medicinal chemistry (Burstein, Lehmann, & Glorius, 2005).
Antiproliferative Activity
Derivatives of 2-Bromomethylbenzoyl chloride have been evaluated for their antiproliferative activity in vitro. This involves synthesizing Schiff bases and testing them against various cancer cell lines, offering insights into potential cancer treatments (Nawrocka, Sztuba, Kowalska, Liszkiewicz, Wietrzyk, Nasulewicz, Pełczyńska, & Opolski, 2004).
Iridium-Catalyzed Annulative Cou
pling2-Arylbenzoyl chlorides, similar to 2-Bromomethylbenzoyl chloride, are used in iridium-catalyzed annulative coupling with internal alkynes. This process efficiently produces phenanthrene derivatives, which are important in various chemical synthesis applications (Nagata, Hirano, Satoh, & Miura, 2014).
Palladium-Catalyzed Arylation of Aldehydes
Compounds structurally related to 2-Bromomethylbenzoyl chloride, such as bromo-substituted imidazoline carbene ligands, are used in palladium-catalyzed arylation of aldehydes. This method demonstrates high catalytic activity and is crucial in the synthesis of complex organic compounds (Yamamoto, Furusawa, Zhumagazin, Yamakawa, Oe, & Ohta, 2015).
Enhanced Detection of Estrogens
In analytical chemistry, derivatives of 2-Bromomethylbenzoyl chloride are used for enhancing the detection of estrogens in biological fluids. This application is critical in medical diagnostics and pharmaceutical research (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).
Molecular Conformational Studies
2-Bromobenzoyl chloride, a compound similar to 2-Bromomethylbenzoyl chloride, is studied for its molecular conformational structures. This research contributes to the fundamental understanding of molecular behavior in various chemical reactions (Johansen, Dahl, & Hagen, 2013).
Solvolysis Study
Research on the solvolysis of benzoyl halides, related to 2-Bromomethylbenzoyl chloride, helps in understanding the kinetics and mechanisms of these types of reactions. This knowledge is fundamental in organic synthesis and pharmaceutical manufacturing (Park, Rhu, Kyong, & Kevill, 2019).
Synthesis of Ruthenium and Gold Complexes
The creation of Ruthenium(II) and Gold(I) complexes using derivatives of 2-Bromomethylbenzoyl chloride has been explored for their potential in cancer chemotherapy. These complexes show promise as new agents in treating various types of cancer (Hackenberg, Müller‐Bunz, Smith, Streciwilk, Zhu, & Tacke, 2013).
Safety And Hazards
2-Bromomethylbenzoyl chloride is a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .
Relevant Papers Several papers were retrieved during the search. These papers discuss various aspects of 2-Bromomethylbenzoyl chloride, including its synthesis , its use in chemical reactions , and its safety and hazards . These papers provide valuable information for further understanding of this compound.
Eigenschaften
IUPAC Name |
2-(bromomethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCSUJZQCNTODA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482479 | |
| Record name | 2-bromomethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromomethylbenzoyl chloride | |
CAS RN |
7115-90-4 | |
| Record name | 2-bromomethylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,5-Tetrahydro-benzo[c]azepin-1-one](/img/structure/B1313754.png)
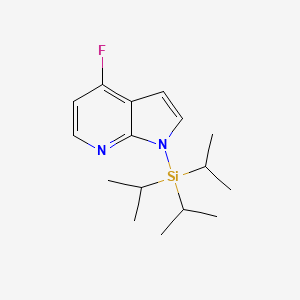
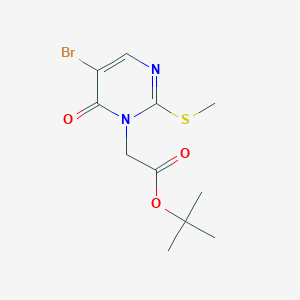
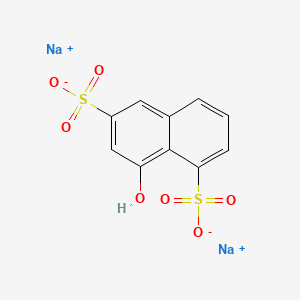
![4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1313766.png)
![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)
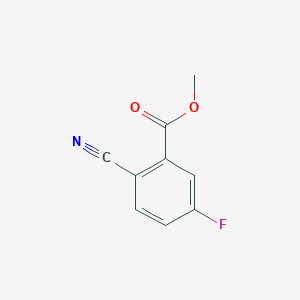


![1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1313778.png)

